molecular formula C12H14N2 B13010698 2-(4-(Cyclobutylamino)phenyl)acetonitrile

2-(4-(Cyclobutylamino)phenyl)acetonitrile

Cat. No.: B13010698
M. Wt: 186.25 g/mol
InChI Key: WQSNPPPJXXWGDS-UHFFFAOYSA-N
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Description

2-(4-(Cyclobutylamino)phenyl)acetonitrile is an organic compound with the molecular formula C₁₂H₁₄N₂. It is characterized by the presence of a cyclobutylamino group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclobutylamino)phenyl)acetonitrile typically involves the reaction of 4-bromoacetophenone with cyclobutylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyclobutylamino)phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-(Cyclobutylamino)phenyl)acetonitrile is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Cyclobutylamino)phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Cyclopropylamino)phenyl)acetonitrile
  • 2-(4-(Cyclopentylamino)phenyl)acetonitrile
  • 2-(4-(Cyclohexylamino)phenyl)acetonitrile

Uniqueness

2-(4-(Cyclobutylamino)phenyl)acetonitrile is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-[4-(cyclobutylamino)phenyl]acetonitrile

InChI

InChI=1S/C12H14N2/c13-9-8-10-4-6-12(7-5-10)14-11-2-1-3-11/h4-7,11,14H,1-3,8H2

InChI Key

WQSNPPPJXXWGDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC=C(C=C2)CC#N

Origin of Product

United States

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